DprE1-IN-7
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Overview
Description
DprE1-IN-7 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial in the biosynthesis of the mycobacterial cell wall. This enzyme is involved in the production of decaprenylphosphoryl-arabinofuranose, a key component of the cell wall of Mycobacterium tuberculosis. Inhibiting DprE1 has shown promise in the development of new antitubercular drugs .
Preparation Methods
The synthesis of DprE1-IN-7 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. One common synthetic route involves the use of benzothiazole derivatives, which are synthesized through various methods such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
DprE1-IN-7 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DprE1-IN-7 has significant applications in scientific research, particularly in the field of tuberculosis treatment. It is used to study the inhibition of DprE1 and its effects on the mycobacterial cell wall. This compound has been instrumental in developing new antitubercular therapies, especially against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound is used in computational studies to predict the binding affinity and stability of potential inhibitors .
Mechanism of Action
DprE1-IN-7 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme catalyzes the conversion of decaprenylphosphoryl-β-D-ribose to decaprenylphosphoryl-2-keto-β-D-erythropentose, a crucial step in the biosynthesis of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the production of essential cell wall components, leading to the death of the mycobacteria .
Comparison with Similar Compounds
DprE1-IN-7 is one of several compounds that target the DprE1 enzyme. Other similar compounds include benzothiazinone (BTZ), macozinone (MCZ), and TBA-7371. These compounds also inhibit DprE1 but may differ in their binding affinity, stability, and efficacy . This compound is unique in its specific binding interactions and its potential for further optimization in drug development .
Properties
Molecular Formula |
C20H20N6O |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C20H20N6O/c21-18-17-19(24-20(23-18)25-7-9-27-10-8-25)22-13-26(17)12-14-5-6-15-3-1-2-4-16(15)11-14/h1-6,11,13H,7-10,12H2,(H2,21,23,24) |
InChI Key |
UTYDUBWVXQAWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N=CN3CC4=CC5=CC=CC=C5C=C4)N |
Origin of Product |
United States |
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